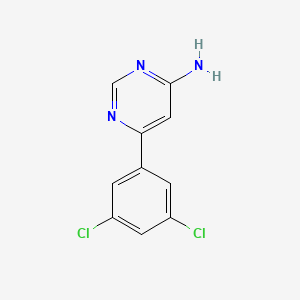
6-(3,5-Dichlorophenyl)pyrimidin-4-amine
Overview
Description
6-(3,5-Dichlorophenyl)pyrimidin-4-amine, often referred to as 6-DCP, is a synthetic compound of the pyrimidine family. It is a white crystalline solid with a molecular weight of 246.09 g/mol. 6-DCP is an important component for the synthesis of a variety of drugs and other compounds. It is used in the development of pharmaceuticals, agrochemicals, and biocides. 6-DCP also has potential applications in the fields of medicine and biotechnology.
Scientific Research Applications
Antihypertensive Activity
A study conducted in 1981 explored the antihypertensive properties of various 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, with a focus on compounds structurally related to 6-(3,5-dichlorophenyl)pyrimidin-4-amine. This research discovered that some of these compounds significantly lowered blood pressure in spontaneously hypertensive rats, offering a gradual and sustained transition to normotensive levels at specific oral doses. The study highlighted the influence of structural variations in the 6-aryl group and in the 2 and 4 positions of the pyridopyrimidine ring on antihypertensive activity, suggesting potential therapeutic applications in blood pressure management (Bennett et al., 1981).
Antiallergy Activity
Another research avenue for derivatives of this compound involves their potential antiallergy properties. In 1992, a series of 6-substituted [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives were synthesized and evaluated for antiallergic activities. These compounds were found to exhibit significant antiallergic activities, including anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities, highlighting their potential as antiallergy agents (Suzuki et al., 1992).
Anticancer Activity
Research into the structural analogs of this compound has also extended into the field of anticancer activity. For instance, the synthesis and biological evaluation of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine revealed moderate anticancer activity. This compound, with a structure related to this compound, demonstrates the potential utility of such compounds in developing new anticancer therapies (Lu Jiu-fu et al., 2015).
Novel Synthetic Methods
Advancements in synthetic methods for compounds related to this compound have also been a focus of scientific research. A novel synthetic approach for N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine was reported, showcasing a high-yield method under microwave irradiation conditions. This efficient synthetic route, which also produced various derivatives, demonstrates the potential for developing new compounds with varied biological activities (Chaoyang Zong et al., 2018).
properties
IUPAC Name |
6-(3,5-dichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-1-6(2-8(12)3-7)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOSGANLMPKVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Aminoethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1475249.png)


![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)

![2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B1475256.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)
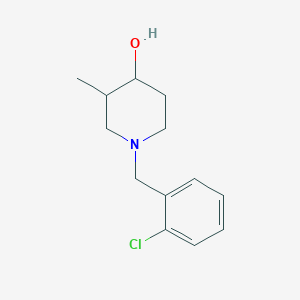

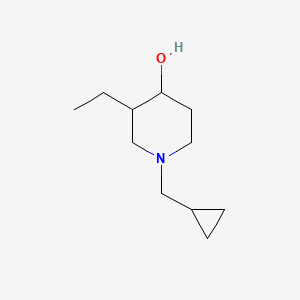
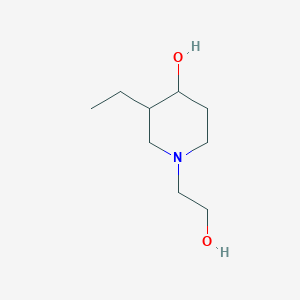
![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)
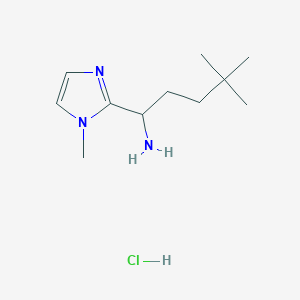
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)